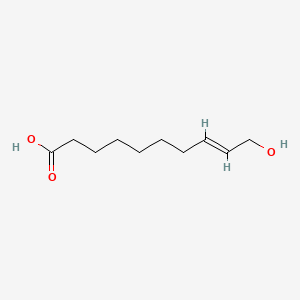

(E)-10-Hydroxy-8-decenoic acid

説明

Overview of the Compound's Significance in Biological Systems

There is a significant lack of research on the specific biological roles and significance of (E)-10-Hydroxy-8-decenoic acid. While it has been identified in some species of mushrooms, such as Agaricus bisporus (common mushroom), Pleurotus ostreatus (oyster mushroom), and in Craterellus tubaeformis and Clitocybe nebularis, its functions within these organisms have not been elucidated. foodb.cahmdb.canih.gov Some sources suggest it could serve as a potential biomarker for the consumption of these foods, though this has not been extensively validated. foodb.cahmdb.ca

Historical Context of Research and Discovery

Scope of Current Academic Inquiry

Structure

3D Structure

特性

CAS番号 |

79728-54-4 |

|---|---|

分子式 |

C10H18O3 |

分子量 |

186.25 g/mol |

IUPAC名 |

(E)-10-hydroxydec-8-enoic acid |

InChI |

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5,7,11H,1-4,6,8-9H2,(H,12,13)/b7-5+ |

InChIキー |

RCXJFGCVOBRFEH-FNORWQNLSA-N |

SMILES |

C(CCCC(=O)O)CCC=CCO |

異性体SMILES |

C(CCCC(=O)O)CC/C=C/CO |

正規SMILES |

C(CCCC(=O)O)CCC=CCO |

他のCAS番号 |

106541-97-3 |

同義語 |

10-hydroxy-8-decenoic acid 10-hydroxy-8-decenoic acid, (E)-isome |

製品の起源 |

United States |

Natural Occurrence and Distribution in Biological Systems

Occurrence in Apis mellifera Royal Jelly

Scientific literature extensively documents the fatty acid profile of royal jelly, the glandular secretion from worker honeybees (Apis mellifera) used to nourish queen bees. The lipid fraction of royal jelly is well-characterized, with its most significant and unique component being (E)-10-hydroxy-2-decenoic acid (10-HDA). This isomer constitutes a substantial portion of the fatty acids in royal jelly and is often used as a marker for its quality and authenticity.

Conversely, based on available scientific data, (E)-10-Hydroxy-8-decenoic acid , the specific subject of this article, is not a reported constituent of Apis mellifera royal jelly. The natural occurrence of this particular isomer is associated with other types of organisms, as detailed in the following section.

Presence in Other Organisms (e.g., Fungi)

The documented presence of this compound is primarily within the kingdom of Fungi. Specific species have been identified as containing this compound.

Research has confirmed its presence in the following edible mushrooms:

Craterellus tubaeformis : Commonly known as the tube chanterelle or yellowfoot.

Clitocybe nebularis : Known as the clouded agaric or cloud funnel. nih.gov

| Organism | Common Name | Kingdom | Reference |

|---|---|---|---|

| Craterellus tubaeformis | Tube Chanterelle / Yellowfoot | Fungi | nih.gov |

| Clitocybe nebularis | Clouded Agaric / Cloud Funnel | Fungi | nih.gov |

Factors Influencing Natural Abundance in Biogenic Sources

The natural abundance of fatty acids in fungi, the primary biogenic source of this compound, is influenced by a combination of genetic and environmental factors. While specific research pinpointing the precise factors that control the concentration of this compound is limited, general principles governing fatty acid production in fungi are well-established.

Several key factors can alter the lipid profile and fatty acid content in fungi:

Fungal Species: The genetic makeup of the fungal species is the primary determinant of its fatty acid composition, explaining the largest variation in fatty acid profiles observed among different mushrooms. tandfonline.comtandfonline.com

Temperature: Low temperatures have been shown to significantly impact the synthesis of certain fatty acids in fungi, potentially by channeling more substrates through specific enzymatic pathways like the polyketide synthase (PKS) pathway. frontiersin.orgresearchgate.net

Substrate Composition: The nutrient makeup of the growth medium, particularly the carbon-to-nitrogen (C/N) ratio, plays a crucial role. Studies on cultivated fungi have shown that higher C/N ratios can lead to an increased content of unsaturated fatty acids. tandfonline.comtandfonline.com

Environmental Conditions: For wild-growing mushrooms, environmental variables can affect fatty acid concentrations. For instance, total fatty acid content has been observed to be higher in forests with less undergrowth and in soils with lower nitrogen concentrations. tandfonline.comtandfonline.com Other factors such as pH, light, and oxygen availability also contribute to variations in lipid accumulation. frontiersin.orgresearchgate.net

Culture Age: The developmental stage or age of the fungal mycelium can also affect its fatty acid composition. researchgate.netnih.gov

| Influencing Factor | Effect on Fungal Fatty Acid Content | Reference |

|---|---|---|

| Fungal Species Identity | Primary determinant of fatty acid profile. | tandfonline.comtandfonline.com |

| Temperature | Can alter the relative abundance of specific fatty acids. | frontiersin.orgresearchgate.net |

| Substrate C/N Ratio | Affects the production of unsaturated fatty acids. | tandfonline.comtandfonline.com |

| Soil Nitrogen | Higher nitrogen concentration can decrease total fatty acid content. | tandfonline.com |

| Light & Understory Cover | Increased understory cover can decrease fatty acid concentration. | tandfonline.comtandfonline.com |

| pH and Oxygen Availability | Influences overall lipid biosynthesis and accumulation. | frontiersin.orgresearchgate.net |

Biosynthetic Pathways and Regulation

Endogenous Biosynthesis in Apis mellifera

(E)-10-hydroxy-2-decenoic acid (10-HDA) is synthesized in the mandibular glands (MGs) of worker honeybees. mdpi.comnih.gov The process is a complex, multi-step pathway that is influenced by the bee's age, caste, and diet. mdpi.comnih.gov

The biosynthesis of 10-HDA originates from simple two-carbon units and utilizes common fatty acids as precursors. The pathway begins with the de novo synthesis of the 18-carbon saturated fatty acid, stearic acid, from acetate (B1210297) via acetyl-CoA. mdpi.comnih.gov This foundational process is similar to standard fatty acid synthesis found in many insects. nih.gov

Studies have demonstrated that the production of 10-HDA is directly influenced by the availability of precursor fatty acids. mdpi.com Oleic acid, a prevalent fatty acid in pollen, has been identified as a key dietary component that promotes 10-HDA synthesis. nih.govmdpi.com Additionally, nutritional supplementation with other fatty acids, including stearic acid and decanoic acid, has been shown to affect the resulting levels of 10-HDA. mdpi.comnih.gov

The conversion of precursors into 10-HDA involves a series of enzymatic reactions. A proposed five-step biosynthetic pathway has been elucidated, which can be broadly summarized into three major stages: the synthesis of stearic acid, its subsequent hydroxylation, and finally, chain shortening. mdpi.comnih.gov

De Novo Synthesis of Stearic Acid : This initial stage is driven by the enzyme Fatty Acid Synthase (FAS), which is found in high abundance in the mandibular glands of worker bees that are actively producing 10-HDA. nih.gov

ω-Hydroxylation : The stearic acid precursor is hydroxylated at its terminal (ω) carbon position. nih.gov This reaction is believed to be catalyzed by cytochrome P450 (CYP450) monooxygenases. nih.gov Research suggests that members of the CYP6 enzyme family are likely involved in this critical hydroxylation step. nih.gov

Chain Shortening via β-Oxidation : Following hydroxylation, the 18-carbon hydroxy acid is shortened to the final 10-carbon chain of 10-HDA. nih.govnih.gov This process occurs through a mechanism of incomplete β-oxidation. mdpi.com The initial and rate-limiting step of this peroxisomal β-oxidation is catalyzed by Acyl-CoA oxidases (ACOXs). nih.gov

Desaturation : A key enzyme, Acyl-CoA Delta(11) desaturase (d11ds), has been identified as a critical regulator in the pathway. mdpi.com Functional studies using RNA interference (RNAi) to knock down the gene for this desaturase resulted in a 50% reduction in 10-HDA levels, confirming its essential role. mdpi.com

Table 1: Key Enzymes in 10-HDA Biosynthesis in Apis mellifera

| Enzyme | Abbreviation | Proposed Role in Pathway | Source |

|---|---|---|---|

| Fatty Acid Synthase | FAS | De novo synthesis of stearic acid precursor from acetyl-CoA. | nih.gov |

| Cytochrome P450 Enzymes | CYP450 | Catalyze the ω-hydroxylation of the 18-carbon fatty acid precursor. | nih.govnih.gov |

| Acyl-CoA Oxidases | ACOX | Catalyze the initial, rate-limiting step of chain-shortening via β-oxidation. | nih.gov |

| Acyl-CoA Delta(11) Desaturase | d11ds | Introduces a double bond; critical for final 10-HDA structure. | mdpi.com |

The synthesis of 10-HDA is not only controlled by enzyme availability but is also tightly regulated at the genetic and transcriptional level. Protein-protein interaction network analyses have identified two specific transcriptional regulators, Kay and Drep-2, as potential modulators of 10-HDA metabolism. mdpi.comnih.gov These factors likely play a role in controlling the expression of the genes encoding the biosynthetic enzymes.

Furthermore, gene expression is responsive to dietary signals. For instance, supplementing the diet of honeybees with 8% oleic acid was found to increase the expression of key metabolic genes in the mandibular glands, including Fatty Acid Synthase (FAS), Acyl-CoA Oxidase 1 (ACOX1), and the cytochrome P450 enzyme CYP6AS8. nih.gov This demonstrates a direct link between diet, gene expression, and the rate of 10-HDA synthesis.

Diet is a major factor governing the rate of 10-HDA biosynthesis and its final concentration in royal jelly. mdpi.commdpi.com The composition of pollen consumed by nurse bees has a significant impact; royal jelly from bee colonies fed pollen from coffee (Coffea arabica) and bitter bush (Eupatorium odoratum) was found to have higher levels of 10-HDA than that from colonies fed tea pollen. mdpi.comresearchgate.net

Controlled feeding studies have provided more specific insights. Supplementing an artificial diet with oleic acid has been shown to significantly boost 10-HDA production. nih.govmdpi.com In one study, feeding bees a diet with 8% oleic acid resulted in a notable increase in the 10-HDA concentration in the collected royal jelly compared to a control diet. mdpi.com

Table 2: Effect of Oleic Acid (OA) Supplementation on 10-HDA Content in Royal Jelly

| Diet Group | 10-HDA Concentration in Royal Jelly (%) | Fold Increase | Source |

|---|---|---|---|

| Control Diet | 1.36 ± 0.06 | - | mdpi.com |

| 8% Oleic Acid Diet | 1.57 ± 0.07 | ~1.15x | mdpi.com |

Genetic and Transcriptional Regulation (e.g., Kay, Drep-2)

Microbial and Heterologous Biosynthesis Systems

Beyond its natural synthesis in bees, researchers have developed microbial systems for the production of 10-HDA. These heterologous systems offer a potential alternative for producing this valuable fatty acid.

While the outline mentions Pseudomonas sp., current research on the heterologous production of the C10 fatty acid 10-HDA has focused on engineered Escherichia coli. acs.org A two-step, whole-cell catalytic process has been successfully developed to synthesize 10-HDA from a decanoic acid substrate. acs.org

Step 1: Desaturation : In the first step, engineered E. coli cells are used to convert decanoic acid into the intermediate, trans-2-decenoic acid. By optimizing the system through strategies like overexpressing transporter proteins and cell permeation, a high conversion rate of 93.1% was achieved for this step. acs.org

Step 2: Hydroxylation : The trans-2-decenoic acid is then collected and fed to a second batch of engineered E. coli. These cells are designed to perform the final terminal hydroxylation. They express a P450 enzyme system (CYP153A33/M228L-CPRBM3) which is responsible for adding the hydroxyl group. To improve the efficiency of this energy-intensive reaction, a NAD(P)H regeneration system, using the enzyme glucose dehydrogenase, was co-expressed. acs.org

This continuous, two-step biosynthesis strategy was able to produce 10-HDA at a final yield of 486.5 mg/L, demonstrating a viable method for its production outside of honeybees. acs.org

Engineered Microbial Platforms for Production (e.g., Escherichia coli)

The microbial synthesis of specific hydroxy fatty acids often leverages the natural capabilities of certain microorganisms or involves the transfer of key genetic pathways into more tractable hosts like Escherichia coli.

Pseudomonas species as a source of enzymatic machinery: Pseudomonas species, particularly Pseudomonas aeruginosa, are well-documented for their ability to biotransform unsaturated fatty acids into valuable hydroxy derivatives. Several strains have been shown to convert oleic acid (a C18 fatty acid) into (E)-10-hydroxy-8-octadecenoic acid (HOD), a longer-chain analogue of the target compound. nih.govthescipub.com This conversion demonstrates that Pseudomonas possesses the necessary enzymatic machinery, specifically a hydratase, capable of introducing a hydroxyl group at the C-10 position while isomerizing the double bond from C-9 to C-8. gsartor.org Studies have identified optimal conditions for this biotransformation, with one high-yielding P. aeruginosa strain operating at 26°C and pH 7.0. nih.gov Furthermore, creating a mutant strain of P. aeruginosa 42A2 deficient in polyhydroxyalkanoic acid (PHA) synthesis was shown to improve the conversion efficiency of oleic acid into (E)-10-hydroxy-8-octadecenoic acid, indicating a metabolic engineering strategy to channel precursors towards the desired product. nih.gov

Escherichia coli as an engineered production host: Escherichia coli is a preferred host for metabolic engineering due to its rapid growth and well-understood genetics. While direct production of (E)-10-Hydroxy-8-decenoic acid in engineered E. coli is not reported, the synthesis of related medium-chain ω-hydroxy fatty acids is well-established. For instance, the alkane hydroxylase system (AlkBGT) from Pseudomonas putida GPo1 has been successfully expressed in E. coli to produce ω-hydroxydecanoic acid from decanoic acid. frontiersin.org

Engineering efforts in E. coli for producing such compounds typically involve several key modifications:

Blocking competing pathways: To prevent the degradation of fatty acid substrates and products, genes involved in the native β-oxidation pathway, such as fadD and fadE, are often deleted. frontiersin.org This strategy has been shown to significantly enhance the accumulation of the desired hydroxy fatty acid.

Heterologous expression of key enzymes: The core of the engineering strategy involves expressing the necessary enzymes from other organisms, such as the AlkBGT system from Pseudomonas, to confer the desired hydroxylation ability to E. coli. frontiersin.org

**Table 1: Production of Medium-Chain ω-Hydroxy Fatty Acids in Engineered *E. coli***

| Engineered Strain System | Substrate | Product | Titer (mg/L) | Molar Yield (mol/mol) | Reference |

|---|---|---|---|---|---|

| E. coli with AlkBGT system from P. putida GPo1 and FadL overexpression | Decanoic acid | ω-Hydroxydecanoic acid | 308.98 | 0.86 | frontiersin.org |

| E. coli with AlkBGT system from P. putida GPo1 and FadL overexpression | Octanoic acid | ω-Hydroxyoctanoic acid | 275.48 | 0.63 | frontiersin.org |

| E. coli with AlkBGT system from P. putida GPo1 and FadL overexpression | Dodecanoic acid | ω-Hydroxydodecanoic acid | 249.03 | 0.56 | frontiersin.org |

Optimization of Enzymatic Systems and Cofactor Regeneration (e.g., NAD(P)H)

The efficiency of whole-cell biocatalysis hinges on the performance of the enzymatic pathways and the sustained availability of essential cofactors, primarily the reduced nicotinamide (B372718) adenine (B156593) dinucleotides NAD(P)H.

Key Enzymatic Systems: The synthesis of this compound requires two principal enzymatic activities: the introduction of a double bond at the C-8 position and hydroxylation at the C-10 (ω) position.

Hydratases/Isomerases: The formation of the 10-hydroxy-8-enoic structure from an oleic acid-type precursor (with a double bond at C-9) is catalyzed by a hydratase that simultaneously hydroxylates the C-10 position and shifts the double bond. gsartor.org

Hydroxylases: For terminal (ω) hydroxylation of decanoic acid or its derivatives, cytochrome P450 (CYP) monooxygenases are key enzymes. researchgate.net These enzymes are capable of hydroxylating the terminal carbon of fatty acids. The alkane hydroxylase system (AlkB) from Pseudomonas is another effective enzyme system for this purpose. frontiersin.org

Cofactor Regeneration: P450 monooxygenases and some other hydroxylases are dependent on NAD(P)H as a source of reducing equivalents. This cofactor is expensive, and its stoichiometric addition is not economically viable for industrial-scale production. Therefore, engineering the microbial host to regenerate the cofactor is a critical optimization strategy.

A widely adopted and effective method is to create a self-sufficient whole-cell biocatalyst by co-expressing an NAD(P)H-regenerating enzyme alongside the primary production enzyme. acs.org

Glucose Dehydrogenase (GDH): The gene for glucose dehydrogenase (GDH) from organisms like Bacillus subtilis can be introduced into the production strain. acs.org GDH oxidizes glucose, a cheap and readily available co-substrate, while reducing NAD(P)+ to NAD(P)H. This creates a continuous internal supply of the required cofactor for the P450-catalyzed hydroxylation reaction. acs.orgresearchgate.net

Table 2: Example of Cofactor Regeneration System for Hydroxy Fatty Acid Production

| Primary Enzyme System | Cofactor Regeneration Enzyme | Host Organism | Target Reaction | Reported Yield | Reference |

|---|---|---|---|---|---|

| P450 enzyme (CYP153A33/M228L-CPRBM3) | Glucose Dehydrogenase (GDH) from B. subtilis | Escherichia coli | Terminal hydroxylation of trans-2-decenoic acid to 10-HDA | 486.5 mg/L | acs.org |

Biological Functions and Molecular Mechanisms

Role in Insect Development and Longevity Research

(E)-10-Hydroxy-8-decenoic acid, a key fatty acid in royal jelly, plays a crucial role in the development and lifespan of insects, particularly honeybees. embopress.orgembopress.org Its influence extends to the fascinating process of caste differentiation and has shown promise in extending the lifespan of model organisms.

Caste Differentiation in Honeybees

The development of a honeybee larva into either a queen or a worker is a prime example of phenotypic plasticity, largely dictated by diet. Royal jelly, the exclusive food of queen larvae, is rich in this compound. nih.gov This compound is believed to be a key factor in directing a larva towards the queen developmental pathway. nih.gov Research suggests that this compound acts as a histone deacetylase (HDAC) inhibitor. embopress.orgembopress.orgnih.gov By inhibiting HDACs, it can lead to the reactivation of epigenetically silenced genes, a mechanism thought to be central to queen development. embopress.orgnih.govnih.gov

Lifespan Extension in Model Organisms (e.g., Caenorhabditis elegans)

Studies utilizing the nematode Caenorhabditis elegans as a model organism have demonstrated that this compound can extend lifespan. plos.org This effect has been observed at various concentrations, with a notable increase in both mean and maximum lifespan. plos.org Interestingly, the lifespan-extending effects of this fatty acid appear to be independent of the well-known insulin/IGF-1 signaling (IIS) pathway, as it also prolongs the life of daf-16 deletion mutants. plos.orgnih.gov Instead, research suggests that its longevity-promoting activity is mediated through dietary restriction signaling and the target of rapamycin (B549165) (TOR) signaling pathway. nih.govebi.ac.ukresearchgate.net

Epigenetic Modulation Mechanisms (e.g., Histone Deacetylation Inhibition, DNMT3 and HDAC3 Gene Regulation)

The epigenetic influence of this compound is a cornerstone of its biological activity. It has been identified as a histone deacetylase (HDAC) inhibitor, capable of reactivating gene expression that has been epigenetically silenced. embopress.orgnih.govingentaconnect.com This activity is thought to be a significant contributor to the developmental plasticity observed in honeybees. jxau.edu.cn

In honeybee larvae, the dietary intake of this compound has been shown to regulate the expression of genes involved in epigenetic modifications, such as HDAC3 and DNA methyltransferase 3 (DNMT3). jxau.edu.cnresearchgate.net Studies have shown that increasing concentrations of this fatty acid can lead to an initial downregulation followed by an upregulation of DNMT3 gene expression. jxau.edu.cnresearchgate.net Furthermore, the expression of HDAC3 is significantly upregulated in larvae treated with this compound. jxau.edu.cnresearchgate.net This modulation of key epigenetic regulators underscores the compound's profound impact on gene expression and development. jxau.edu.cn It is important to note that while it inhibits HDAC activity, it does not appear to inhibit DNA methylation directly. ingentaconnect.com

Immunomodulatory and Anti-inflammatory Mechanisms in Experimental Models

This compound exhibits significant immunomodulatory and anti-inflammatory effects in various experimental settings. nih.gov These properties are attributed to its ability to modulate cytokine production, influence inflammatory pathways, and activate crucial intracellular signaling cascades.

Modulation of Cytokine Production and Inflammatory Pathways (e.g., TNF-α, IL-6, IL-1β, NF-κB)

Research has consistently shown that this compound can suppress the production of pro-inflammatory cytokines. In human colon cancer cells, it has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govspringermedizin.ded-nb.info This inhibitory effect on cytokine production is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. springermedizin.ded-nb.info In chicken models, dietary supplementation with this fatty acid has been shown to reduce the serum levels of TNF-α, IL-1β, and IL-6 following an inflammatory challenge. frontiersin.org

Activation of Intracellular Signaling Cascades (e.g., AMPK/PI3K/AKT Pathway)

This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway and the downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. ebi.ac.uknih.gov The activation of this signaling cascade is significant as it is involved in protecting the integrity of the blood-brain barrier. nih.govnih.gov In studies involving lipopolysaccharide (LPS)-induced blood-brain barrier dysfunction, this compound was shown to alleviate the damage by activating the AMPK/PI3K/AKT pathway. nih.gov This suggests a neuroprotective role for the compound.

Regulation of Autophagy and Inflammasome Pathways (e.g., NLRP3)

This compound has been shown to influence cellular processes such as autophagy and the inflammasome pathway. Research indicates that this fatty acid can trigger cell autophagy, a process of cellular self-cleaning. ebi.ac.uknih.gov This is evidenced by increased levels of microtubule-associated protein 1 light chain 3-II (LC3-II) and decreased expression of SQSTM1, both of which are key markers of autophagy. nih.govresearchgate.net

The compound also plays a role in regulating the NLRP3 inflammasome, a protein complex involved in the inflammatory response. ebi.ac.uknih.gov Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome-IL-1β pathway. nih.govresearchgate.net This inhibition is linked to the compound's ability to induce autophagy, suggesting a mechanism where autophagy helps to control inflammation. nih.govresearchgate.net The activation of the transcription factor FOXO1 appears to be a crucial step in this process, as inhibiting FOXO1 reduces the compound's effect on both autophagy and the NLRP3 inflammasome pathway. nih.govresearchgate.net Furthermore, it has been noted that 10-Hydroxydecanoic acid, a related compound, can alleviate neuroinflammatory responses through the p53-autophagy and p53-NLRP3 pathways. medchemexpress.com

| Pathway | Effect of this compound | Key Mediators |

| Autophagy | Triggers cellular autophagy | Increased LC3-II, Decreased SQSTM1, FOXO1 activation |

| NLRP3 Inflammasome | Inhibits activation | IL-1β, FOXO1-mediated autophagy |

Influence on Immunocyte Activities and Immunoglobulin Secretion (e.g., IgG, IgM)

This compound has demonstrated immunomodulatory effects by influencing the activity of immune cells and the secretion of immunoglobulins. nih.govmdpi.com It has been observed to promote the activities of immunocytes. nih.govmdpi.com In studies with broiler chickens, dietary supplementation with this compound led to a significant increase in the serum concentration of Immunoglobulin G (IgG) at day 21 and Immunoglobulin M (IgM) at day 42. nih.govmdpi.com These findings suggest that this compound can enhance humoral immune responses. nih.govmdpi.com

| Immunoglobulin | Effect of this compound | Time Point |

| IgG | Markedly elevated serum concentration | Day 21 |

| IgM | Notably increased serum concentration | Day 42 |

Antioxidative Stress Response Mechanisms in Biological Systems

This compound exhibits significant antioxidative properties through various mechanisms, helping to protect biological systems from oxidative stress. nih.govmdpi.com

Reactive Oxygen Species Scavenging and Hydroxyl Radical Mitigation

This fatty acid has been shown to directly scavenge reactive oxygen species (ROS), including the highly reactive hydroxyl radical (•OH). frontiersin.orgresearchgate.net Studies have demonstrated a significant •OH scavenging rate by this compound. frontiersin.org This scavenging ability is attributed to the hydroxyl group and the carbon-carbon double bond in its structure, which can undergo oxidation. frontiersin.org By neutralizing these harmful free radicals, the compound helps to prevent oxidative damage to cells. researchgate.net

Modulation of Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase)

This compound can also enhance the body's own antioxidant defense systems by modulating the activity of antioxidant enzymes. nih.govmdpi.com Research in broiler chickens has shown that dietary supplementation with this compound leads to a higher serum activity of superoxide dismutase (SOD) at day 42. nih.govmdpi.com SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. In other animal models, it has been shown to enhance the activity of other antioxidant enzymes like catalase and glutathione (B108866) peroxidase. frontiersin.org

Attenuation of Lipid Peroxidation (e.g., MDA content)

A key consequence of oxidative stress is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular damage. This compound has been found to effectively attenuate lipid peroxidation. nih.govmdpi.comfrontiersin.org This is demonstrated by a significant reduction in the levels of malondialdehyde (MDA), a common marker of lipid peroxidation. nih.govmdpi.comfrontiersin.org In broiler chickens, serum MDA content was notably decreased at both day 21 and day 42 following dietary supplementation. nih.govmdpi.com Similarly, in vascular smooth muscle cells subjected to hydroxyl radical-induced stress, the compound significantly reduced MDA production. frontiersin.org

| Antioxidant Mechanism | Effect of this compound | Supporting Evidence |

| ROS Scavenging | Directly scavenges hydroxyl radicals | Significant •OH scavenging rate observed |

| Antioxidant Enzymes | Increases activity of Superoxide Dismutase | Higher serum SOD activity in broiler chickens |

| Lipid Peroxidation | Attenuates lipid peroxidation | Decreased serum MDA content in broiler chickens and reduced MDA in stressed vascular smooth muscle cells |

Antimicrobial and Antifungal Mechanisms

This compound is recognized for its broad-spectrum antimicrobial properties, exhibiting both bactericidal and bacteriostatic activities against various pathogens. d-nb.infospringermedizin.denih.gov Its mechanism of action is thought to involve damaging the bacterial cell membrane structure and interfering with bacterial DNA synthesis. nih.govmdpi.com

Research has determined the minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) of this compound against several Gram-positive and Gram-negative bacteria. springermedizin.denih.gov For Gram-positive bacteria, the MIC was found to be in the range of 23–44 μM, with an MBC of 33–66 μM. springermedizin.denih.gov Against Gram-negative bacteria, the MIC ranged from 40–43 μM, and the MBC was between 74–78 μM. springermedizin.denih.gov However, it was noted that the growth of Pseudomonas aeruginosa, a Gram-negative bacterium, was not affected. springermedizin.denih.gov This indicates a higher antibacterial activity against most of the tested Gram-positive bacteria and several Gram-negative bacteria. springermedizin.denih.gov

The compound has shown effectiveness against a range of human and animal pathogens, including Staphylococcus aureus, Streptococcus alactolyticus, Staphylococcus intermedius B, Staphylococcus xylosus, Salmonella choleraesuis, Vibrio parahaemolyticus, and hemolytic Escherichia coli. d-nb.infonih.gov While its antifungal properties are mentioned in the literature, detailed mechanistic studies are less common than those for its antibacterial effects. ontosight.ai

| Bacterial Type | MIC Range (μM) | MBC Range (μM) |

| Gram-positive | 23–44 | 33–66 |

| Gram-negative | 40–43 | 74–78 |

Disruption of Microbial Cell Membrane Structures

One of the primary mechanisms underlying the broad-spectrum antibiotic activity of 10-HDA is its ability to damage the structure of bacterial cell membranes mdpi.com. Fatty acids, in general, can induce instability in the cell membrane through processes like lipid peroxidation, which generates reactive molecules that can have detrimental effects on the membrane's integrity nih.gov. This disruption of the physical barrier of the pathogen is a key aspect of its antimicrobial action.

Interference with Bacterial DNA Synthesis and Binding

Beyond its effects on the cell membrane, 10-HDA has been shown to interfere with critical intracellular processes in bacteria. Studies suggest that its antibiotic activity also stems from its ability to combine with bacterial DNA, which consequently inhibits the process of DNA synthesis mdpi.com. This mode of action, targeting the replication machinery of bacteria, represents a significant pathway for its bactericidal effects. For instance, some fatty acids have been found to inhibit DNA gyrase, an enzyme crucial for DNA replication, in a manner similar to certain antibiotics nih.gov.

General Inhibition of Pathogenic Growth

10-HDA demonstrates significant inhibitory activity against the growth of a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species d-nb.infonih.govfrontiersin.orgnih.gov. It acts as a potent bactericide against various animal- and human-specific pathogens d-nb.infonih.gov. The effectiveness of 10-HDA has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and Minimal Bactericidal Concentrations (MBC), which vary depending on the bacterial strain nih.gov.

Research has shown that 10-HDA has high antibacterial activity against pathogens such as Staphylococcus aureus, Streptococcus alactolyticus, Staphylococcus intermedius B, Staphylococcus xylosus, Salmonella cholearasuis, Vibrio parahaemolyticus, and hemolytic Escherichia coli d-nb.infonih.govspringermedizin.de.

| Bacteria | Type | MIC (μM) | MBC (μM) |

| Staphylococcus aureus | Gram-positive | 23 | 53 |

| Streptococcus alactolyticus | Gram-positive | 23 | 33 |

| Staphylococcus intermedius B | Gram-positive | 44 | 66 |

| Staphylococcus xylosus | Gram-positive | 23 | 53 |

| Salmonella cholearasuis | Gram-negative | 43 | 78 |

| Vibrio parahaemolyticus | Gram-negative | 40 | 74 |

| Escherichia coli (hemolytic) | Gram-negative | 43 | 78 |

| Pseudomonas aeruginosa | Gram-negative | No effect | No effect |

| Data sourced from Yang et al. (2018) nih.govspringermedizin.de |

Furthermore, the growth-inhibitory effect of 10-HDA against certain pathogens is influenced by environmental conditions such as pH. In studies on Paenibacillus larvae, the bacterium causing American foulbrood in honeybees, 10-HDA demonstrated stronger inhibitory effects at more acidic pH levels mdpi.com.

| Paenibacillus larvae Strain | MIC of 10-HDA at pH 5.5 (μg/μL) | MIC of 10-HDA at pH 7.2 (μg/μL) |

| Strain 1 | 0.2 | > 2.0 |

| Strain 2 | 0.2 | > 2.0 |

| Strain 3 | 0.2 | > 2.0 |

| Strain 4 | 0.2 | > 2.0 |

| Strain 5 | 0.2 | > 2.0 |

| Strain 6 | 0.2 | > 2.0 |

| Data sourced from Flesar et al. (2018) mdpi.com |

Experimental Oncological Research in Cell Lines and Animal Models

The antitumor potential of 10-HDA has been extensively documented across a variety of cancer types in both in vitro and in vivo research models mdpi.comnih.govmdpi.com.

Modulation of Tumor Cell Behavior in vitro

In laboratory settings, 10-HDA has been shown to exert antitumor effects on numerous tumor cell lines nih.gov. It can suppress cancer cell survival in a dose-dependent manner and induce apoptosis (programmed cell death) nih.govnih.gov. For example, it has demonstrated anti-proliferative effects against human colorectal adenocarcinoma cells (WiDr, HCT-116, SW-480, CaCo-2), human lung cancer cells (A549, NCI-H460, NCI-H23), human hepatoma cells (HepG2), and lymphoma cells (SU-DHL-2) mdpi.comnih.govfrontiersin.orgnih.govnih.govsrce.hr.

The mechanisms behind these effects involve the modulation of key cellular pathways. In WiDr colon cancer cells, 10-HDA was found to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8, and reduce the expression of NF-κB, a protein complex that plays a crucial role in inflammation and cancer progression d-nb.infonih.gov. In human lung cancer cells (A549), 10-HDA induces apoptosis by regulating signaling pathways such as MAPK, STAT3, and NF-κB, and causes cell cycle arrest nih.govnih.gov. Furthermore, 10-HDA has been observed to inhibit the migration and invasion of colorectal carcinoma cells by suppressing pro-migratory markers like N-cadherin, vimentin, and Snail, thereby potentially reducing the metastatic potential of these cells srce.hr.

| Cell Line | Cancer Type | Observed In Vitro Effects |

| SU-DHL-2 | Lymphoma | Dose-dependent suppression of survival (IC50 of 496.8 μg/mL) nih.gov. |

| WiDr, HCT-116, SW-480, CaCo-2 | Colorectal Adenocarcinoma | Inhibition of proliferation; Inhibition of NF-κB and pro-inflammatory cytokines; Inhibition of migration and invasion mdpi.comfrontiersin.orgd-nb.infosrce.hr. |

| A549, NCI-H460, NCI-H23 | Lung Cancer | Anti-proliferative effects (IC50 values from 22.68 to 44.79 μM); Induction of ROS-mediated apoptosis; Cell cycle arrest mdpi.comnih.gov. |

| HepG2 | Hepatoma (Liver Cancer) | Reduced cell viability (CC50 of 59.6 µg/mL); Increased expression of apoptotic proteins (Caspase-3, Bax) frontiersin.orgnih.gov. |

Anti-proliferative Effects in Experimental Tumor Models (e.g., Ehrlich Solid Tumor, Leukemia, Lymphosarcoma, Colorectal Adenocarcinoma)

The anti-cancer effects of 10-HDA have also been confirmed in animal models. Early studies demonstrated that 10-HDA could significantly inhibit the formation of tumors from various cancer cells transplanted into mice, including mouse leukemia, 6CSHED lymphosarcoma, TAS mammary carcinoma, and the Ehrlich carcinoma mdpi.comnih.govmdpi.comnih.gov.

More recent research on mice with Ehrlich solid tumors (a type of murine mammary adenocarcinoma) showed that 10-HDA, both alone and in combination with the chemotherapy drug cyclophosphamide, significantly decreased tumor volume and weight mdpi.comfrontiersin.orgnih.govresearchgate.net. This treatment also led to a reduction in tumor markers and an increase in the activity of antioxidant enzymes within the tumor tissue frontiersin.orgresearchgate.net. Mechanistically, 10-HDA was found to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic genes like Caspase-3 and Bax in the tumor tissue, indicating that it promotes cancer cell death frontiersin.orgresearchgate.net. In studies on human colorectal adenocarcinoma cells, 10-HDA showed a potent anti-proliferative effect mdpi.comnih.gov.

| Experimental Tumor Model | Key Findings |

| Ehrlich Solid Tumor (in mice) | Significantly inhibited tumor formation and reduced tumor volume/weight. Increased activity of antioxidant enzymes and induced apoptosis via modulation of Bax, Bcl-2, and Caspase-3 expression mdpi.comfrontiersin.orgmdpi.comresearchgate.net. |

| Mouse Leukemia (in mice) | Completely prevented tumor formation at a concentration of 1.5 mg/mL of cell suspension nih.govmdpi.com. |

| 6CSHED Lymphosarcoma (in mice) | Significantly inhibited tumor formation mdpi.comnih.govmdpi.com. |

| Human Colorectal Adenocarcinoma (in vitro) | Demonstrated potent anti-proliferative effects mdpi.comnih.gov. |

Other Investigated Biological Activities in Research Models

Beyond its antimicrobial and anticancer properties, 10-HDA has been investigated for a range of other biological activities in various research models.

Immunomodulatory and Anti-inflammatory Effects: 10-HDA is recognized for its ability to modulate immune responses mdpi.comnih.gov. It can inhibit inflammatory pathways, such as the NF-κB pathway, and reduce the secretion of pro-inflammatory cytokines in macrophages frontiersin.orgingentaconnect.com. It has also been shown to modulate dendritic cell-mediated immune responses and inhibit T-cell proliferation nih.govingentaconnect.com. This anti-inflammatory activity is being explored for conditions like rheumatoid arthritis ingentaconnect.com.

Neurogenic Properties: Research has indicated that 10-HDA can promote neurogenesis. Studies using neural stem/progenitor cells have shown that it can increase the generation of new neurons jst.go.jpresearchgate.net.

Antioxidant Activity: 10-HDA exhibits antioxidant properties by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS) frontiersin.orgfrontiersin.orgnih.gov.

Estrogenic Activity: Some studies have reported that 10-HDA possesses estrogen-like activity. It has been shown to interact with estrogen receptors and can competitively inhibit the binding of estradiol (B170435) to the human estrogen receptor α ingentaconnect.com.

Effects on Cellular Proliferation and Differentiation Pathways

There is a lack of specific scientific studies on the effects of this compound on cellular proliferation and differentiation pathways. The available literature does not provide data on how this particular compound modulates signaling pathways related to cell growth, division, or the processes by which cells become more specialized.

Contributions to Tissue Regeneration Research (e.g., Collagen Synthesis, Skin Barrier Function)

No research findings are currently available that detail the contributions of this compound to tissue regeneration. Studies investigating its potential role in promoting collagen synthesis or enhancing skin barrier function have not been published.

Influence on Animal Growth Performance in Agricultural Research (e.g., Broiler Chickens)

There is no scientific literature available that examines the influence of this compound on animal growth performance in an agricultural context. Research on its potential use as a feed additive to improve metrics such as average daily gain or feed conversion ratio in livestock, including broiler chickens, has not been documented.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of (E)-10-Hydroxy-8-decenoic acid, offering high sensitivity and precision. srce.hr High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established methods, while newer techniques like Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) provide enhanced capabilities.

HPLC with UV detection is a preferred technique for the determination of this compound due to its high sensitivity, precision, rapid analysis time, and relatively simple sample preparation. srce.hrapiservices.biz The development of a robust HPLC method involves the careful optimization of several parameters to achieve accurate and reliable quantification.

Key aspects of HPLC method development include:

Column: Reversed-phase columns, particularly C18, are frequently used for the separation of this moderately polar compound. apiservices.bizdergipark.org.tr

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution, often acidified with phosphoric acid to a pH of around 2.5. apiservices.bizcabidigitallibrary.org This ensures the compound is in its protonated form, leading to better retention and peak shape on a reversed-phase column.

Detection: UV detection is commonly set at a wavelength between 210 nm and 225 nm, where the α,β-unsaturated acid chromophore of the related, but more commonly analyzed, trans-10-hydroxy-2-decenoic acid exhibits maximum absorbance. apiservices.bizcabidigitallibrary.orgresearchgate.net

Internal Standard: The use of an internal standard, such as methyl 4-hydroxybenzoate (B8730719), can improve the precision and accuracy of the method by correcting for variations in injection volume and sample preparation. researchgate.net

Method validation is a critical step to ensure the suitability of the HPLC method. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). srce.hrapiservices.biz For instance, one study reported a linear range of 0.5–80 μg/mL, with an LOD of 0.05 μg/mL and an LOQ of 0.1 μg/mL for a similar compound. apiservices.biz

Table 1: Examples of HPLC Parameters for Hydroxy Decenoic Acid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Agilent Zorbax Eclipse XDB-C18 (150 × 4.6 mm) apiservices.biz | Luna C18 (150 mm x 4.6 mm x 5 mm) dergipark.org.tr | Nova-pak C18 researchgate.net |

| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v) apiservices.biz | Methanol:Water:Phosphoric Acid (55:45:5, v/v/v) dergipark.org.tr | Absolute Ethanol (for extraction) researchgate.net |

| Flow Rate | 1.0 mL/min apiservices.biz | 1.0 mL/min dergipark.org.tr | Not Specified |

| Detection (UV) | 215 nm apiservices.biz | 215 nm dergipark.org.tr | Not Specified |

| Temperature | 25°C apiservices.biz | 30°C dergipark.org.tr | Not Specified |

| Internal Standard | Methyl 4-hydroxybenzoate apiservices.biz | Not Specified | Methyl 4-hydroxybenzoate researchgate.net |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing fatty acids like this compound. mdpi.comresearchgate.net

Applications:

GC-MS allows for the separation and identification of various fatty acids and other volatile and extractable compounds in a single run. mdpi.comresearchgate.net

It is particularly useful for comprehensive profiling of the lipid fraction in complex natural products. mdpi.comresearchgate.net

Limitations:

A significant limitation of GC for analyzing non-volatile compounds like hydroxy fatty acids is the necessity of a derivatization step. apiservices.bizmdpi.com The hydroxyl and carboxylic acid groups must be chemically converted into more volatile forms, typically trimethylsilyl (B98337) (TMS) ethers/esters, prior to analysis. mdpi.com

This derivatization process can be time-consuming and may lead to the loss of a significant amount of the analyte, potentially affecting the accuracy of quantification. apiservices.biz

These factors have led to HPLC often being the preferred technique for routine quantification. apiservices.biz

Despite these limitations, GC-MS remains invaluable for the initial identification of unknown compounds and for detailed compositional studies of complex mixtures containing this compound. mdpi.comresearchgate.net

UHPLC-HRMS has emerged as a state-of-the-art technique for the detailed analysis of metabolites, including this compound, in complex biological matrices. mdpi.commdpi.com This method combines the superior separation efficiency of UHPLC with the high mass accuracy and sensitivity of HRMS.

Key Advantages:

No Derivatization: Unlike GC, UHPLC-HRMS can directly analyze free fatty acids without the need for a derivatization step, simplifying sample preparation and avoiding potential analyte loss. nih.gov

High Sensitivity and Specificity: HRMS provides highly accurate mass measurements, allowing for the confident identification of compounds and their differentiation from other molecules with similar retention times. mdpi.comnih.gov

Metabolite Profiling: This technique is ideal for untargeted and targeted metabolomics studies, enabling the simultaneous detection and quantification of a wide range of fatty acids and other metabolites. mdpi.commdpi.com For example, UHPLC-HRMS has been used for the detailed profiling of royal jelly metabolites. mdpi.com

Suspect Screening: The capabilities of HRMS allow for "suspect screening," where the data can be mined for the presence of expected or related compounds that were not initially targeted. nih.gov

A typical UHPLC-HRMS method for fatty acid analysis might involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid to aid in ionization. mdpi.com

Gas Chromatography (GC) Applications and Limitations

Electrophoretic Techniques

Capillary electrophoresis offers a different mechanism for separation compared to chromatography and has been successfully applied to the analysis of charged species like this compound.

CE-C4D is a powerful and cost-effective analytical technique suitable for the determination of ionic species. nifc.gov.vnnifc.gov.vn It separates ions based on their different migration speeds in an electric field within a narrow capillary. nifc.gov.vn

Methodology:

The method is based on the principle that charged analytes, such as the carboxylate form of this compound, will move at different rates through a background electrolyte (BGE) under an applied voltage. nifc.gov.vn

The C4D detector measures changes in conductivity as different ion zones pass by, allowing for their detection and quantification without direct contact with the solution, which simplifies the detector design. nifc.gov.vnnifc.gov.vn

A study has reported a simple and inexpensive method for determining 10-hydroxy-2-decenoic acid using a purpose-made CE-C4D system. researchgate.net The background electrolyte used was 20 mM Tris(hydroxymethyl)aminomethane adjusted to pH 8.5 with acetic acid. researchgate.net

This technique has proven to be a versatile and robust tool, offering fast and efficient separations with low sample and solvent consumption. nifc.gov.vn The detection limit for the related 10-hydroxy-2-decenoic acid was reported to be 0.039 mg/g. researchgate.net

Advanced Mass Spectrometry-Based Methods

Beyond standard coupling with GC and HPLC, advanced mass spectrometry (MS) methods provide deeper insights into the structure and quantity of this compound.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a prominent advanced method. It allows for direct quantification of free fatty acids without derivatization. nih.gov This technique was successfully used to quantify seven different free fatty acids in royal jelly, with recoveries ranging from 84% to 100% and relative standard deviations from 4.29% to 15.66%. mdpi.com

Another powerful approach is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This method offers excellent sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored, which greatly reduces background noise and improves detection limits. A UHPLC-MS/MS method for a similar hydroxy fatty acid in honey reported a limit of detection of 0.04 mg/kg and a limit of quantification of 0.10 mg/kg. ifoodmm.com

These advanced MS techniques are particularly valuable for trace-level analysis and for complex research applications where unambiguous identification and precise quantification are paramount. mdpi.comifoodmm.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and precise method for the determination of this compound. researchgate.net This technique, often coupled with densitometric analysis, allows for the quantification of this fatty acid in various products. researchgate.net In one method, a solvent system of chloroform (B151607) and acetic acid (10:1, v/v) is used for separation, with densitometric measurements taken at 210 nm. researchgate.net

HPTLC has been successfully applied in both untargeted and targeted profiling of fatty acids in royal jelly. rsc.orgnih.gov In these studies, HPTLC combined with mass spectrometry (HPTLC-MS) identified several key fatty acids, including this compound, which helps in discriminating between fresh and lyophilized royal jelly samples. rsc.orgnih.gov For targeted analysis, peak areas corresponding to the separated fatty acids are quantified using a videodensitometer. nih.gov

Liquid Chromatography-Mass Spectroscopy/Mass Spectroscopy (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound. researchgate.netresearchgate.net This technique provides detailed structural information and allows for accurate quantification even at low concentrations.

A typical LC-MS/MS method involves chromatographic separation on a C8 or C18 column followed by mass spectrometric detection. researchgate.netnih.gov For instance, one method utilized an Agilent Eclipse Plus C8 column with a gradient elution of formic acid in water and a mixture of isopropanol/acetonitrile. nih.gov Another approach used a Thermo Accucore C30 column with a linear gradient and an Orbitrap Q ExactiveTM HF mass spectrometer for detection. mdpi.com

LC-MS/MS has been employed for the direct quantification of free fatty acids in royal jelly, avoiding the need for derivatization. nih.gov This method has been validated for its accuracy and precision in determining the concentration of this compound and other related fatty acids. researchgate.netnih.gov

Method Validation Parameters for Research Analysis

The validation of analytical methods is essential to ensure reliable and reproducible results in the quantification of this compound. researchgate.netsrce.hr Key validation parameters include linearity, sensitivity, accuracy, and precision. nih.gov

Determination of Detection Limits and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For this compound, these values have been determined for various analytical techniques.

One HPLC method reported an LOD of approximately 0.05 µg/mL and an LOQ of 0.25 µg/mL. researchgate.netapiservices.biz Another study using a different HPLC method found an LOD of 0.14 µg/mL. cabidigitallibrary.org A Capillary Zone Electrophoresis (CZE) method demonstrated an LOD and LOQ of 0.002 mg/mL and 0.004 mg/mL, respectively. researchgate.net For LC-MS/MS, the LOD and LOQ are determined by the signal-to-noise ratio, typically at 3 and 10, respectively. nih.gov

Table 1: Detection and Quantification Limits for this compound Analysis

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|

| HPLC | 0.05 µg/mL | 0.25 µg/mL | researchgate.netapiservices.biz |

| HPLC | 0.14 µg/mL | Not Reported | cabidigitallibrary.org |

| CZE | 0.002 mg/mL | 0.004 mg/mL | researchgate.net |

| LC-MS/MS | Signal-to-Noise Ratio of 3 | Signal-to-Noise Ratio of 10 | nih.gov |

Assessment of Recovery Rates and Precision

Accuracy and precision are determined by recovery studies and the analysis of intra- and inter-day variability. srce.hrresearchgate.net Recovery rates for this compound are typically high, indicating the accuracy of the extraction and analytical procedures.

In one HPLC study, the average recovery rate ranged from 97.4% to 100.4%, with a relative standard deviation (RSD) of 2.4% to 3.4%. researchgate.netapiservices.biz Another LC-HRMS method reported recoveries between 82% and 104%, with RSD values from 2.49% to 13.87%. nih.gov The precision of a method is often expressed as the RSD of repeated measurements. For an HPLC method, the intra-day and inter-day precision for the peak area were found to be less than 2.0% and 4.0%, respectively. researchgate.net

Table 2: Recovery Rates and Precision for this compound Analysis

| Analytical Method | Recovery Rate | Relative Standard Deviation (RSD) | Source(s) |

|---|---|---|---|

| HPLC | 97.4% - 100.4% | 2.4% - 3.4% | researchgate.netapiservices.biz |

| LC-HRMS | 82% - 104% | 2.49% - 13.87% | nih.gov |

Application in Research Quality Control and Authenticity Studies

The content of this compound is a key indicator of the freshness and authenticity of royal jelly. nih.govsrce.hr Its quantification is therefore central to the quality control of royal jelly and its derived products. cabidigitallibrary.orgihc-platform.net Since this fatty acid is unique to royal jelly, its presence confirms the product's authenticity. cabidigitallibrary.orgijcmas.com

The concentration of this compound in fresh royal jelly can vary depending on geographical origin and other factors, but established analytical methods provide a baseline for quality assessment. cabidigitallibrary.orgresearchgate.net For instance, some standards suggest a minimum content of 1.0% to 1.8% for a sample to be considered fresh and authentic. cabidigitallibrary.orgresearchgate.net Adulteration of royal jelly, for example with honey, would lead to a decrease in the concentration of this key fatty acid. researchgate.net

HPLC Determination of pKa and Lipophilicity Parameters for Research

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a valuable tool for determining important physicochemical properties of this compound, such as its pKa and lipophilicity. nih.govresearchgate.nettandfonline.com These parameters are crucial for understanding the behavior of the molecule in biological systems. researchgate.net

The pKa, or acid dissociation constant, can be determined by measuring the retention factor of the compound at different mobile phase pH values. researchgate.nettandfonline.com The relationship between the retention factor and pH typically follows a sigmoid curve, and the pKa can be derived from the second derivative of this curve. researchgate.nettandfonline.com Similarly, HPLC can be used to determine the lipophilicity of a compound, often expressed as the log P value, which describes its partitioning between a nonpolar and an aqueous phase. mdpi.com Gradient RP-HPLC methods have been developed for the simultaneous determination of both pKa and lipophilicity. nih.gov

Synthetic Chemistry Approaches for Research Compounds

De Novo Chemical Synthesis Routes

The creation of (E)-10-Hydroxy-8-decenoic acid and related compounds in a laboratory setting, known as de novo chemical synthesis, is crucial for research purposes. This process allows for the production of pure substances for study without relying on natural extraction.

Multi-Step Conversions from Precursors

Various starting materials, or precursors, can be used to synthesize this compound and its derivatives. These multi-step processes involve a series of chemical reactions to transform a simpler molecule into the desired, more complex one.

Commonly used precursors include:

Suberic Acid: This dicarboxylic acid can be converted to 1,8-octanediol (B150283) through reduction. google.comchemicalbook.com The diol then undergoes selective oxidation to form 8-hydroxyoctanal (B1654321), a key intermediate. google.com

1,8-Octanediol: This commercially available diol serves as a direct starting point for the synthesis. acgpubs.orgresearchgate.netresearchgate.netacgpubs.org It can be oxidized to 8-hydroxyoctanal, which is then used in subsequent steps. google.comacgpubs.orgresearchgate.net

Decanoic Acid: This fatty acid can be used as a substrate in both chemical and biocatalytic synthesis routes. acs.orgnih.govacs.orgnih.govresearchgate.netqu.edu.qanih.gov

Oleic Acid: This unsaturated fatty acid can also serve as a precursor, undergoing several transformations to yield the target molecule. acgpubs.orgresearchgate.net

Key Reactions and Reagents

Several key chemical reactions are employed to build the structure of this compound from the chosen precursors. These reactions are facilitated by specific reagents that drive the desired chemical changes.

Key Reactions and Their Descriptions:

| Reaction | Description |

| Wittig-Horner Reaction | This reaction is a variation of the Wittig reaction and is frequently used to form the α,β-unsaturated ester portion of the molecule. acgpubs.orgresearchgate.net It involves the reaction of an aldehyde, such as 8-hydroxyoctanal, with a phosphonate (B1237965) ylide, like triethyl phosphonoacetate. google.com This method is known for its potential scalability. acgpubs.org |

| Knoevenagel Condensation | A versatile carbon-carbon bond-forming reaction, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.comsci-hub.se The Doebner modification of this reaction, which uses pyridine (B92270) and can lead to decarboxylation, is also relevant. researchgate.netorganic-chemistry.orgcore.ac.uk |

| Oxidation | Oxidation reactions are crucial for converting alcohol groups to aldehydes. For instance, the selective oxidation of one of the hydroxyl groups in 1,8-octanediol to an aldehyde is a key step. google.com Reagents like activated manganese dioxide (MnO2) or a combination of sodium bisulfate and silica (B1680970) gel can be used for this purpose. google.comacgpubs.orgacgpubs.org |

| Hydrolysis | After the main carbon skeleton is assembled, often in the form of an ester, a hydrolysis step is required to convert the ester to the final carboxylic acid. This is typically achieved using a base like sodium hydroxide (B78521) or potassium carbonate, followed by acidification. google.comacgpubs.orgresearchgate.netacgpubs.org |

A one-pot tandem oxidation-Wittig process has been developed, combining the oxidation of 1,8-octanediol and the subsequent Wittig reaction in a single reaction vessel, which can streamline the synthesis. acgpubs.orgresearchgate.netresearchgate.netacgpubs.org

Optimization of Reaction Conditions for Laboratory and Industrial Scale Production

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, both in small-scale laboratory settings and for potential larger-scale industrial production.

For laboratory synthesis, a one-pot method using activated MnO2 for the oxidation of 1,8-octanediol, followed by a Wittig reaction, has been shown to be effective. acgpubs.orgresearchgate.net The reaction is typically carried out in a solvent like dichloromethane (B109758) under reflux for an extended period. acgpubs.org The subsequent hydrolysis of the resulting ester is performed using an aqueous base. acgpubs.org

For a more industrially viable and environmentally friendly approach, a method utilizing a silicon dioxide-sodium bisulfite system for the selective oxidation of 1,8-octanediol has been proposed. google.com This method boasts several advantages:

Economical and readily available raw materials. google.com

Mild reaction conditions. google.com

Easy purification of the product. google.com

High reaction yield. google.com

Environmentally friendly. google.com

Simple operation. google.com

This process involves the reaction of 8-hydroxyoctanal with triethyl phosphoroacetate and potassium carbonate at room temperature, followed by hydrolysis. google.com Such developments are crucial for making the synthesis more practical and scalable.

Chemoenzymatic and Biocatalytic Syntheses for Research

In addition to purely chemical methods, chemoenzymatic and biocatalytic approaches offer alternative and often more sustainable routes for the synthesis of this compound and related compounds. These methods leverage the high selectivity and efficiency of enzymes and microorganisms.

Enzyme-Mediated Transformations and Biocatalyst Development

Enzymes can be used as catalysts to perform specific chemical transformations with high precision. The development of biocatalysts, which can be either isolated enzymes or whole microbial cells, is an active area of research.

For instance, lyophilized (freeze-dried) cells of Pseudomonas sp. 42A2 have demonstrated the ability to convert oleic acid into (E)-10-hydroxy-8-octadecenoic acid. researchgate.netthescipub.com The reaction conditions for this biotransformation have been optimized to maximize the production of the desired monohydroxy fatty acid. researchgate.netthescipub.com At 30°C and a pH of 8, with an initial oleic acid concentration of 10 mg/mL and a cell concentration of 8 mg/mL, nearly all the oleic acid was converted within 42 hours. researchgate.netthescipub.com

Another example is the use of a P450 monooxygenase in a peroxygenase mode for the regioselective α-hydroxylation of fatty acids. d-nb.info This can be combined with an α-hydroxyacid oxidase in a cascade reaction to produce α-ketoacids. d-nb.info Such biocatalytic cascades are highly atom-efficient and operate under mild, aqueous conditions. d-nb.info

Whole-Cell Catalytic Biosynthesis Systems

Whole-cell catalysis utilizes entire microorganisms as self-contained biocatalysts, eliminating the need for enzyme purification. This approach is often more cost-effective and robust for industrial applications.

The biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA) from decanoic acid has been achieved using engineered Escherichia coli. acs.orgnih.govresearchgate.net This is typically a two-step process:

The conversion of decanoic acid to trans-2-decenoic acid via a modified β-oxidation pathway in the first engineered E. coli strain. acs.orgnih.govresearchgate.net

The terminal hydroxylation of trans-2-decenoic acid to 10-HDA by a second engineered E. coli strain expressing a P450 enzyme. acs.orgnih.govresearchgate.net

Recent research has focused on developing a one-step whole-cell catalysis process. acs.orgnih.gov By co-expressing several enzymes, including an acyl-CoA oxidase from Candida tropicalis, in a genetically modified E. coli strain, a direct conversion of decanoic acid to 10-HDA was achieved. acs.orgnih.gov Further strain improvement through ultraviolet mutagenesis led to a significant increase in the conversion rate (75.6%) and product concentration (0.628 g/L in 10 hours). acs.orgnih.gov

Optimization of these whole-cell systems involves several strategies, including:

Overexpression of transporters and permeabilization: To improve the uptake of the substrate and release of the product. acs.orgnih.gov

Cofactor regeneration: To ensure a continuous supply of necessary molecules like NAD(P)H for the enzymatic reactions. acs.orgnih.gov

Optimization of induction and reaction conditions: Including inducer concentration, temperature, and substrate concentration to maximize catalytic efficiency. acs.orgnih.gov

These advancements in biocatalysis provide promising, sustainable alternatives to traditional chemical synthesis for the production of this compound and its analogs for research and other applications. nih.govqu.edu.qa

Future Research Directions and Translational Perspectives

Elucidation of Further Molecular and Cellular Mechanisms

Currently, detailed knowledge of the molecular and cellular pathways modulated by (E)-10-Hydroxy-8-decenoic acid is sparse, especially when compared to the extensive research on 10-HDA. hmdb.cafoodb.ca While 10-HDA has been shown to influence pathways like NF-κB, MAPK, and PI3K/Akt, and even act as an inhibitor of histone deacetylases (HDACs), the specific targets of this compound are largely unknown. researchgate.netfrontiersin.orgmdpi.comresearchgate.net

Future research should prioritize untangling its specific molecular interactions. Key areas of investigation include:

Receptor Binding and Signaling: Identifying specific cell surface or nuclear receptors that bind to this compound is crucial. This will help elucidate the downstream signaling cascades it activates or inhibits.

Enzymatic Interactions: Investigating its role as a substrate, activator, or inhibitor of enzymes involved in lipid metabolism, inflammation, and cellular signaling is essential.

Gene Expression Profiling: Transcriptomic and proteomic studies on cells or organisms exposed to the compound will provide a broad, unbiased view of the genetic and protein-level changes it induces, offering clues to its primary mechanisms of action. A longitudinal multi-omics study in humans identified this compound as part of a cluster of free fatty acids that accumulate during acute heat exposure, suggesting a potential role in metabolic responses to thermal stress. frontiersin.org Further investigation into this observation could reveal its involvement in energy metabolism and thermoregulation pathways.

Investigation of Unexplored Biological Roles in Diverse Organismal Systems

The known occurrences of this compound are limited but taxonomically diverse, hinting at a range of unexplored biological functions. hmdb.cafoodb.canih.gov It has been identified in several species of fungi, including Craterellus tubaeformis (Yellowfoot), Clitocybe nebularis (Clouded Agaric), Agaricus bisporus (Common Mushroom), and Pleurotus ostreatus (Oyster Mushroom). hmdb.cafoodb.canih.gov Its presence in these organisms suggests potential roles in fungal development, chemical defense, or inter-species signaling.

Prospective research should aim to:

Define its Role in Fungi: Elucidate the function of this compound within its known fungal producers. This could involve studying its impact on spore germination, mycelial growth, or its potential antimicrobial or antifungal properties against competing microbes.

Expand Bioscreening Efforts: Systematically screen for its presence in a wider array of organisms, including plants, bacteria, and marine life. This could uncover novel sources and previously unknown ecological roles.

Explore its Function in Mammalian Systems: The detection of this fatty acid in human metabolic profiles under stress warrants further investigation into its role as an endogenous signaling molecule or metabolite. frontiersin.org Research could explore its potential links to metabolic health, inflammation, and the gut microbiome.

| Organismal System | Reported Presence | Potential Research Focus |

| Fungi | Craterellus tubaeformis, Clitocybe nebularis, Agaricus bisporus, Pleurotus ostreatus hmdb.cafoodb.canih.gov | Role in fungal development, chemical defense, and antimicrobial activity. |

| Humans | Detected in metabolic profiling studies under heat stress. frontiersin.org | Function as an endogenous metabolite, role in stress response, and interaction with human microbiome. |

Advancements in Sustainable Biosynthesis and Production Technologies

The current availability of this compound is limited, hindering extensive research. Chemical synthesis can be complex, while extraction from natural sources like mushrooms is often low-yield. hmdb.ca Developing sustainable and scalable production methods is therefore a critical research goal. Microbial biosynthesis presents a promising avenue. mdpi.com

Future advancements should focus on:

Pathway Discovery and Engineering: Identifying the specific biosynthetic genes and enzymes responsible for its production in fungi. This knowledge can be transferred to industrial microbial hosts like Escherichia coli or the yeast Yarrowia lipolytica for heterologous production. mdpi.com

Biotransformation Processes: Developing whole-cell or enzymatic biotransformation systems that can convert abundant, sustainable feedstocks (like other fatty acids) into this compound. For instance, processes used to convert oleic acid into (E)-10-hydroxy-8-octadecenoic acid using Pseudomonas species could be adapted. researchgate.net

Process Optimization: Improving fermentation and bioconversion conditions, including substrate feeding strategies and product recovery techniques, to maximize yields and economic feasibility. The use of cell permeabilization technologies, which has been successful in boosting the production of the related 10-HDA, could also be explored. nih.govacs.org

| Production Strategy | Description | Potential Organisms/Systems | Key Challenges |

| Heterologous Expression | Transferring the biosynthetic pathway from its native fungal source into an industrial microorganism. mdpi.com | Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica | Identification of the complete genetic pathway; ensuring proper enzyme function in the new host. |

| Biotransformation | Using microbial cells or isolated enzymes to convert a precursor molecule into the desired product. researchgate.net | Pseudomonas species, other bacteria or yeasts with fatty acid modifying enzymes. | Finding an efficient and specific biocatalyst; availability and cost of the precursor. |

| Metabolic Engineering | Modifying the existing metabolic pathways of a host organism to channel metabolites towards the production of the target compound. researchgate.net | Engineered strains of E. coli or yeast. | Balancing metabolic fluxes to avoid accumulation of toxic intermediates and maximize product titer. |

Development of Novel Analytical Tools for Complex Biological Matrices

To study the biological roles and biosynthetic production of this compound, robust and sensitive analytical methods are required. While standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, they often require derivatization and may lack the sensitivity needed for trace-level detection in complex samples. apiservices.bizresearchgate.net

Future research in this area should include:

Advanced Mass Spectrometry Methods: Developing and validating highly sensitive and specific methods using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.gov Such methods can provide confident identification and precise quantification without derivatization, as demonstrated for other royal jelly fatty acids. nih.gov

Standardization of Protocols: Establishing standardized protocols for the extraction, separation, and quantification of this compound from various matrices, such as fungal tissue, microbial cultures, and biological fluids.

High-Throughput Screening Assays: Creating rapid, high-throughput assays, potentially based on colorimetric or fluorescent methods, to quickly screen for the compound's presence in large numbers of biological or fermentation samples. sciopen.com

Exploration of this compound as a Research Probe and Biomolecular Tool

The unique structure of this compound makes it a valuable candidate for development into a specialized research tool. Its status as a relatively understudied natural product means it could be used to probe biological systems in novel ways.

Future exploration could focus on:

Chemical Probes: Modifying the molecule by attaching fluorescent tags, biotin, or photo-crosslinking groups. These modified versions could be used as probes to identify binding partners (receptors, enzymes) and visualize its subcellular localization.

Screening for Bioactivity: Systematically screening the pure compound against a wide range of biological targets, including enzyme panels, receptor arrays, and various cell lines (e.g., cancer, immune, neuronal cells), to uncover new therapeutic leads.

Synthetic Precursor: Utilizing it as a chiral building block or scaffold for the synthesis of more complex, biologically active molecules, leveraging its defined stereochemistry and functional groups.

Q & A

Basic: What are the primary natural sources and isolation methods for (E)-10-Hydroxy-8-decenoic acid?

Answer:

The compound is primarily isolated from fungal species such as Lepista nebularis and Agaricus campestris. Extraction involves homogenizing fresh fruiting bodies in polar solvents (e.g., methanol or ethanol), followed by sequential chromatographic purification using silica gel columns and reverse-phase HPLC. Yield optimization requires attention to fungal developmental stages and post-injury metabolite induction .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Answer:

Advanced: How can researchers investigate the compound's role in fungal morphogenesis and signaling?

Answer:

Design in vitro assays using Agaricus bisporus mycelia:

- Experimental setup : Apply this compound at 0.1–100 µM concentrations to culture media.

- Measurements : Quantify stipe elongation rates over 7–14 days using microscopy.

- Controls : Include untreated cultures and analogs (e.g., 10-oxo derivatives) to assess specificity. Validate via RNA-seq to identify upregulated growth-related genes .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., antifungal vs. growth-promoting effects)?

Answer:

- Reproducibility checks : Standardize fungal strain sources, growth conditions (pH, temperature), and compound purity (≥95% by HPLC).

- Dose-response studies : Test across a broader concentration range (nM to mM) to identify biphasic effects.

- Meta-analysis : Compile datasets from Agaricus and Lepista studies to isolate contextual variables (e.g., oxidative stress during injury response) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles (GHS Category 2A eye irritation).

- Ventilation : Use fume hoods during solvent-based extraction to avoid aerosol exposure.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationships (SAR) be established with analogs like (E)-10-Oxo-8-decenoic acid?

Answer:

- Synthetic modifications : Introduce ketone (oxo) or ester groups at C10; preserve the (E)-8,9 double bond.

- Bioassays : Test analogs for nematicidal activity (e.g., Caenorhabditis elegans lethality assays) and compare EC₅₀ values.

- Computational modeling : Perform molecular docking to fungal G-protein-coupled receptors to predict binding affinity .

Basic: How to quantify this compound in complex biological matrices?

Answer:

- Sample preparation : Lyophilize fungal tissue, extract with acetonitrile:water (70:30), and filter (0.22 µm).

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å), isocratic elution (0.1% formic acid in H₂O:MeOH), and monitor transitions m/z 185→127 (quantifier) and 185→85 (qualifier).

- Validation : Achieve ≤15% RSD in intraday precision and ≥80% recovery via spiked matrix calibration .

Advanced: What challenges arise in replicating fungal biosynthesis pathways in heterologous systems?

Answer:

- Gene identification : Screen Lepista genomes for P450 monooxygenases and desaturases linked to hydroxylation/decarbonylation.

- Expression hurdles : Optimize codon usage in Saccharomyces cerevisiae; supplement with cytochrome b5 reductases for electron transfer.

- Metabolomic validation : Use 13C-labeled precursors to track pathway intermediates via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報